molecular formula C7H20O8S2 B14495778 Methanesulfonic acid;pentane-2,4-diol CAS No. 64923-71-3

Methanesulfonic acid;pentane-2,4-diol

Cat. No.: B14495778
CAS No.: 64923-71-3
M. Wt: 296.4 g/mol
InChI Key: SQXUIQQTCDXWCV-UHFFFAOYSA-N
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Description

Methanesulfonic Acid (MSA) is a strong Brønsted acid (pKa = −1.9) with the chemical formula CH₃SO₃H. It is a colorless, odorless liquid at room temperature and exhibits high thermal stability (up to 180°C) . MSA is fully miscible in water and oxygenated solvents, making it a versatile catalyst in organic reactions, such as esterifications, alkylations, and polymerizations . Industrially, MSA is produced via the Grillo-Methane-Sulfonation (GMS) process, which directly activates methane with sulfur trioxide under moderate conditions (~50°C, ~100 bar) . Major applications include hydrometallurgy (e.g., lead leaching ), electroplating, and as a non-oxidizing alternative to sulfuric acid .

Pentane-2,4-Diol (C₅H₁₂O₂) is a vicinal diol with hydroxyl groups at the 2nd and 4th carbon positions. It exists as stereoisomers due to asymmetric centers at C2 and C4 . Its density is 0.95 g/mL, and it serves as a precursor in synthesizing phosphorus-containing compounds (e.g., dioxaphosphorinanes) . Pentane-2,4-diol also exhibits dielectric relaxation properties, with studies highlighting its role in understanding excess wing mechanisms in glass-forming liquids .

The combination of MSA and pentane-2,4-diol may form a complex or act as a co-solvent system, leveraging MSA’s acidity and the diol’s hydroxyl groups for synergistic reactivity in organic synthesis .

Properties

CAS No.

64923-71-3

Molecular Formula

C7H20O8S2

Molecular Weight

296.4 g/mol

IUPAC Name

methanesulfonic acid;pentane-2,4-diol

InChI

InChI=1S/C5H12O2.2CH4O3S/c1-4(6)3-5(2)7;2*1-5(2,3)4/h4-7H,3H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

SQXUIQQTCDXWCV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)O.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Reaction Overview

The synthesis of methanesulfonic acid; pentane-2,4-diol involves the reaction of pentane-2,4-diol with methanesulfonyl chloride (MsCl) under controlled conditions. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl groups of the diol attack the electrophilic sulfur atom in MsCl, displacing chloride ions. The process is often facilitated by a base to neutralize the HCl byproduct and a catalyst to enhance reaction efficiency.

Primary Preparation Method: Methanesulfonylation of Pentane-2,4-Diol

Reaction Protocol

The most widely reported method involves treating pentane-2,4-diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). The reaction is typically performed in an anhydrous solvent such as dichloromethane (DCM) or toluene.

Key Steps :
  • Activation of Methanesulfonyl Chloride : MsCl reacts with the base to form a more reactive intermediate species.
  • Nucleophilic Attack : The hydroxyl groups of pentane-2,4-diol attack the sulfur atom of MsCl, forming mono- or disulfonate esters.
  • Workup : The reaction mixture is quenched with aqueous acid (e.g., HCl), followed by extraction with an organic solvent (e.g., CH₂Cl₂) and drying to isolate the product.

Optimized Conditions and Yields

Experimental conditions and yields are summarized in Table 1 .

Parameter Value Reference
Base Triethylamine (Et₃N)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM), toluene
Temperature 0°C to room temperature
Reaction Time 30 minutes to 3 hours
Yield 96% (dimesylate)

Example Reaction :
Pentane-2,4-diol (1.06 g, 4.04 mmol) is reacted with methanesulfonyl chloride (4 g, 35 mmol) in DCM (15 mL) at 0°C. Triethylamine (0.75 g, 7.5 mmol) and DMAP (5 mg) are added sequentially. After stirring for 10 minutes at 0°C and 30 minutes at room temperature, the mixture is quenched with cold water, extracted with CH₂Cl₂, and dried to yield the dimesylate (96%).

Alternative Methods and Variations

Two-Step Methanesulfonylation

In some cases, the reaction is performed in two stages to control regioselectivity or improve yield:

  • Mono-Sulfonation : Partial neutralization of MsCl with a limited base, followed by isolation of the mono-methanesulfonate ester.
  • Complete Sulfonation : Addition of excess MsCl and base to convert the mono-ester to the dimesylate.

Solvent-Free Conditions

Reactions in neat MsCl (without solvent) have been reported, though these are less common due to viscosity and handling challenges.

Critical Factors Influencing Reaction Efficiency

Base Selection

Triethylamine is preferred for its ability to neutralize HCl efficiently while remaining inert under reaction conditions. Pyridine or other amines may also be used but are less effective due to lower nucleophilicity.

Catalyst Role

DMAP accelerates the reaction by polarizing the MsCl molecule, making the sulfur center more electrophilic. Its presence reduces reaction time and improves yield.

Stereochemical Considerations

Pentane-2,4-diol exists as meso and racemic forms. The methanesulfonylation reaction typically proceeds without stereochemical preference, yielding a mixture of diastereomers. For enantiopure products, chiral starting materials or asymmetric synthesis must be employed.

Purification and Characterization

Workup and Isolation

  • Aqueous Quenching : The reaction mixture is treated with cold water to hydrolyze excess MsCl.
  • Extraction : The organic layer is separated and washed with 10% HCl and saturated NaHCO₃ to remove residual acid and base.
  • Drying : Magnesium sulfate or Na₂SO₄ is used to dry the organic phase.
  • Crystallization : The product may be crystallized from hexane or pentane to enhance purity.

Analytical Data

  • Melting Point : 122°C (for dimesylate derivative).
  • ¹H NMR (CDCl₃) : δ 1.42–2.08 (8H, m, CH₂ groups), 2.7 (s, SO₃CH₃ groups).
  • Molecular Formula : C₇H₂₀O₈S₂ (dimesylate).

Applications and Derivatives

Methanesulfonic acid; pentane-2,4-diol serves as a precursor for:

  • Alkylation Reactions : The sulfonate groups are displaced by nucleophiles (e.g., amines, alkoxides).
  • Oxidation : Conversion to ketones or carboxylic acids via oxidative cleavage.
  • Polymer Synthesis : Use in polyether or polyurethane formulations.

Comparative Analysis of Methods

Method Advantages Limitations
Base-Catalyzed High yield (96%), mild conditions Requires anhydrous solvent and DMAP
Solvent-Free Simplified workup Low scalability, high viscosity
Two-Step Sulfonation Better regioselectivity Additional purification steps

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid undergoes various reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and chlorine.

    Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.

    Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.

Major Products

    Oxidation: Methanesulfonate salts.

    Reduction: Methanethiol.

    Substitution: Esters and amides.

Scientific Research Applications

Cosmetic and Personal Care

MPD is used in skin care, hair care, soap, and eye cosmetic products at concentrations ranging from 0.1% to 25%, although it can be an irritant at higher concentrations . A study has shown that 2-Methyl-2,4-pentanediol enhances antioxidant and anti-aging activities when combined with basil extract in Pickering emulsions, highlighting its role in innovative cosmetic formulations .

Pharmaceutical Applications

MPD's influence on stratum corneum lipids affects the skin penetration of triamcinolone acetonide, which is important in pharmaceutical formulations and dermal delivery systems .

Industrial Applications

MPD sees use as a solvent, additive, and chemical intermediate in various industrial processes:

  • Coatings, Cleansers, and Lubricants MPD's high viscosity and low volatility make it suitable for these applications .
  • Construction Materials MPD can modify alkali-activated slag, influencing the hydration process and material properties, with implications for construction materials technology .

Environmental Considerations

MPD is considered biodegradable and unlikely to accumulate in the environment, making it a favorable choice in applications where environmental impact is a concern .

Scientific Research Applications

MSA is used in various scientific research applications, including:

  • Catalysis MSA is used as a Bronsted acid catalyst for esterification, alkylation reactions, and biodiesel production . It is also used as a catalyst in the Fries rearrangement, yielding para-hydroxyacetophenone with high conversion and selectivity .
  • Electroplating Solutions of MSA are used for electroplating tin and tin-lead solders, displacing the use of fluoroboric acid, which releases corrosive and volatile hydrogen fluoride .
  • Metal Cleaning: MSA is a primary ingredient in rust and scale removers and is used to clean surface rust from ceramic, tiles, and porcelain .

Industrial Applications

  • Direct Methane Sulfonation MSA can be produced by direct methane sulfonation, which involves reacting methane with sulfur trioxide. This process is more sustainable than conventional methods that require syngas and methanol production .
  • Alternative to Hazardous Acids MSA is a safer, more environmentally friendly alternative to acids like hydrofluoric acid (HF) in various chemical processes .

Mechanism of Action

Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons and participate in acid-catalyzed reactions. It can also form stable complexes with metal ions, enhancing its utility in various applications . Pentane-2,4-diol acts as a solvent and stabilizer, facilitating the dissolution and stabilization of other compounds.

Comparison with Similar Compounds

Methanesulfonic Acid vs. Other Sulfonic Acids

Table 1: Comparison of Sulfonic Acids

Property Methanesulfonic Acid (MSA) Sulfuric Acid (H₂SO₄) Ethanesulfonic Acid (ESA)
pKa −1.9 −3.0 ~−2.2 (estimated)
Oxidizing Ability Non-oxidizing Strong oxidizer Non-oxidizing
Solubility in Water Fully miscible Fully miscible High
Corrosivity Low High Moderate
Applications Hydrometallurgy, catalysis, electroplating Ore leaching, batteries Niche organic synthesis

Key Findings :

  • MSA’s acidity is comparable to sulfuric acid but lacks oxidative properties, reducing equipment corrosion risks .
  • Unlike sulfuric acid, MSA avoids sulfate scaling in hydrometallurgy, enhancing metal recovery efficiency (e.g., Pb from cerussite ).
  • Ethanesulfonic acid (longer alkyl chain) has slightly weaker acidity than MSA, limiting its use in high-acid-demand processes.
Pentane-2,4-Diol vs. Other Diols

Table 2: Comparison of Diols

Property Pentane-2,4-Diol Ethylene Glycol (1,2-Ethanediol) 2-Methylpentane-2,4-Diol
Molecular Formula C₅H₁₂O₂ C₂H₆O₂ C₆H₁₄O₂
Hydroxyl Positions C2 and C4 C1 and C2 C2 and C4 (branched)
Density (g/mL) 0.95 1.11 ~0.93 (estimated)
Applications Phosphorus synthesis, dielectric studies Antifreeze, polymer production Specialty chemical synthesis

Key Findings :

  • Pentane-2,4-diol’s stereoisomerism enables unique reactivity in asymmetric synthesis , unlike ethylene glycol’s linear structure.
  • 2-Methylpentane-2,4-diol’s branched structure increases steric hindrance, reducing its utility in some cyclization reactions compared to pentane-2,4-diol .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methanesulfonic acid and pentane-2,4-diol, and how are their purities validated?

  • Synthesis of Methanesulfonic Acid : Commonly synthesized via oxidation of methyl thiols or sulfides using strong oxidizing agents like hydrogen peroxide or nitric acid. Purity is validated via titration (acid-base or redox) and spectroscopic methods (FT-IR for -SO3H group identification at ~1030 cm⁻¹) .
  • Synthesis of Pentane-2,4-Diol : Produced via catalytic hydrogenation of 2,4-pentanedione or diastereoselective reduction of ketones. Characterization includes GC-MS for isomer separation and NMR (¹H/¹³C) to confirm stereochemistry (e.g., meso vs. dl isomers) .

Q. How do the physicochemical properties of pentane-2,4-diol influence its role as a solvent or ligand precursor?

  • The diol’s vicinal hydroxyl groups enable chelation of metal ions (e.g., Rh, Ru), making it a precursor for chiral diphosphite ligands in asymmetric catalysis. Its polarity and low volatility (bp: 214°C) also suit high-temperature reactions .
  • Dielectric constant (ε ~23) and solubility parameters (δ ~25 MPa¹/²) are critical for solvent selection in reactions involving polar intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the superior catalytic activity of methanesulfonic acid in esterification versus sulfuric acid?

  • Methanesulfonic acid’s strong acidity (pKa ~ -2.6) and low nucleophilicity minimize side reactions (e.g., sulfonation). Kinetic studies using in-situ FT-IR show faster protonation of carbonyl groups, with turnover frequencies (TOF) 3× higher than H2SO4 in esterification .
  • Contradiction Alert : Some studies report reduced efficiency in non-polar solvents due to poor dissociation, necessitating optimization of solvent polarity (e.g., toluene with 5% DMSO) .

Q. How can pentane-2,4-diol-derived ligands achieve high enantioselectivity in rhodium-catalyzed hydroformylation?

  • Chiral diphosphite ligands synthesized from (2R,4R)-pentane-2,4-diol induce axial chirality in Rh complexes, favoring syn aldehyde formation. Stereoselectivity (up to 90% ee) is rationalized via DFT studies showing steric hindrance from methyl groups in the diol backbone .
  • Experimental Optimization : Ligand-to-Rh ratios (1:1 to 2:1) and CO pressure (10–30 bar) are critical for regioselectivity (iso vs. linear products) .

Q. What analytical strategies resolve contradictions in reaction pathways for sulfonic acid derivatives of pentane-2,4-diol?

  • Conflicting reports on sulfonation vs. sulfation can be resolved using LC-MS/MS to track intermediates. For example, methanesulfonic acid reacts with pentane-2,4-diol under anhydrous conditions to form sulfonate esters, while aqueous conditions favor hydrolysis .
  • Contradiction Alert : Discrepancies in product yields (e.g., sulfones vs. sulfoxides) arise from variable oxidizing agents (KMnO4 vs. mCPBA), requiring controlled stoichiometry and reaction monitoring via TLC .

Methodological Challenges and Solutions

Q. How to design experiments to mitigate diol decomposition during high-temperature catalysis?

  • Preventive Measures : Use stabilizing additives (e.g., BHT antioxidant at 0.1 wt%) and inert atmospheres (N2/Ar). TGA analysis shows decomposition onset at 180°C for pentane-2,4-diol, guiding safe temperature thresholds .
  • In-Situ Monitoring : ReactIR tracks hydroxyl group consumption, ensuring reaction halting before degradation .

Q. What advanced characterization techniques validate the structural integrity of methanesulfonic acid in hybrid catalysts?

  • GO@PyH-CH3SO3 Catalyst : XRD confirms graphitic layer spacing (d = 0.34 nm), while EDX quantifies sulfur content (theoretical vs. experimental: 8.2% vs. 7.9%). Acid strength is measured via NH3-TPD (total acidity: 1.2 mmol/g) .

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